

Application Notes: Butylbenzene as a Component in Fuel and Gasoline Studies

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Compound of Interest

Compound Name: **Butylbenzene**

Cat. No.: **B1677000**

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Introduction

Butylbenzene and its isomers, including **n-butylbenzene**, **sec-butylbenzene**, and **tert-butylbenzene**, are aromatic hydrocarbons that serve as components in fuel and gasoline.[1][2] These compounds consist of a benzene ring substituted with a butyl group.[1] Due to their chemical structure, they can influence the combustion properties of fuels. The study of **butylbenzene** in gasoline is crucial for understanding its effects on engine performance, emissions, and overall fuel quality. These compounds can be used as intermediates in the synthesis of other chemicals and may be found in petroleum refining byproducts.[3]

Fuel Properties of **Butylbenzene**

The properties of **butylbenzene** isomers can impact their suitability as fuel components. Key properties include:

- Octane Number: The octane number is a measure of a fuel's resistance to knocking or detonation in an internal combustion engine. A higher octane number indicates greater resistance to knocking. **N-butylbenzene** has been reported to have a blending octane number of 110.5.[4]
- Flammability: **Butylbenzene** isomers are flammable liquids.[1][2][5] For instance, **n-butylbenzene** has a flash point of 160°F, while **sec-butylbenzene** has a flash point of 126°F and **tert-butylbenzene** has a flash point of 140°F (open cup).[5][6][7]

- Solubility: **Butylbenzene** is nearly insoluble in water but is miscible with organic solvents.[1][2][5]

Analytical Methodologies for **Butylbenzene** in Fuel

Accurate quantification of **butylbenzene** in fuel is essential for quality control and research. Gas chromatography (GC) is a primary technique for this analysis.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the determination of aromatics in gasoline, including **butylbenzene**.[8] GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a complex mixture like gasoline.[8][9][10] The ASTM D5769 method is a standardized procedure for this analysis.[8]
- Gas Chromatography with Flame Ionization Detector (GC-FID): This technique is also used for the analysis of aromatic compounds like benzene, toluene, ethylbenzene, and xylenes (BTEX) in gasoline.[11][12]

Quantitative Data

Table 1: Physical and Chemical Properties of **Butylbenzene** Isomers

Property	n-Butylbenzene	sec-Butylbenzene	tert-Butylbenzene
Molecular Formula	C ₁₀ H ₁₄ [13]	C ₁₀ H ₁₄ [1]	C ₁₀ H ₁₄ [2]
Molecular Weight	134.22 g/mol [13][14]	134.22 g/mol [1]	134.22 g/mol [2]
Boiling Point	183.3 °C[13][15]	174 °C[1]	169 °C[2][16]
Melting Point	-88 °C[13]	-75.5 °C[1]	-57.9 °C[2]
Density	0.86 g/mL at 25 °C[15]	0.863 g/cm ³ [1]	0.867 g/mL at 25 °C[16]
Flash Point	59.0 °C (closed cup) [13]	52.0 °C[1]	34.4 °C[2]
Autoignition Temp.	774 °F[15]	418 °C[1]	450 °C[2]

Table 2: Fuel-Related Properties of n-**Butylbenzene**

Property	Value
Blending Octane Number	110.5[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of **Butylbenzene** in a Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantitative analysis of **butylbenzene** in a solvent matrix, which can be adapted for gasoline samples.

1. Materials and Reagents:

- n-**Butylbenzene** standard (≥98% purity)
- Internal Standard (IS), e.g., Toluene-d8 (≥99 atom % D)[9]
- Hexane (HPLC or GC grade)[9]
- Methanol (HPLC or GC grade)[9]
- 2 mL autosampler vials with caps and septa[9]

2. Preparation of Standard Solutions:

- Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Toluene-d8 in methanol.[9]
- Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of n-**butylbenzene** in methanol.[9]
- Calibration Standards: Create a series of calibration standards by diluting the analyte stock solution in hexane to achieve a concentration range such as 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.[9] To each standard, add the internal standard to a final concentration of 5 µg/mL.[9]

3. Sample Preparation:

- Accurately weigh the sample and dissolve it in a known volume of hexane to an expected **butylbenzene** concentration within the calibration range.[9]
- Add the internal standard to the sample solution to a final concentration of 5 µg/mL.[9]

4. GC-MS Analysis:

- Gas Chromatograph: A standard gas chromatograph coupled to a single quadrupole mass spectrometer.[9]
- Column: A common non-polar capillary column is suitable for chromatographic separation.[9]
- Injection Volume: Typically 1 µL.
- Carrier Gas: Helium or Hydrogen.[17]
- Oven Temperature Program: An appropriate temperature program should be developed to ensure the separation of **butylbenzene** from other components.
- Mass Spectrometer: Operate in electron ionization (EI) mode.[9] Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

5. Data Analysis:

- Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[9]
- Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[9]
- Determine the concentration of **butylbenzene** in the samples from this curve.[9]

Protocol 2: General Protocol for Engine Performance Testing of **Butylbenzene** Fuel Blends

This protocol outlines a general approach to evaluate the performance of an engine using fuel blends containing **butylbenzene**.

1. Fuel Blend Preparation:

- Prepare blends of a base fuel (e.g., gasoline) with varying concentrations of **butylbenzene** (e.g., 5%, 10%, 15% by volume).

2. Engine Test Setup:

- Use a stationary test engine mounted on a dynamometer to control engine speed and load.
- Equip the engine with sensors to measure parameters such as brake power, fuel consumption, and exhaust gas temperature.[18]
- Use an emissions analyzer to measure the concentration of pollutants in the exhaust gas, such as hydrocarbons (HC), nitrogen oxides (NOx), and carbon monoxide (CO).[19]

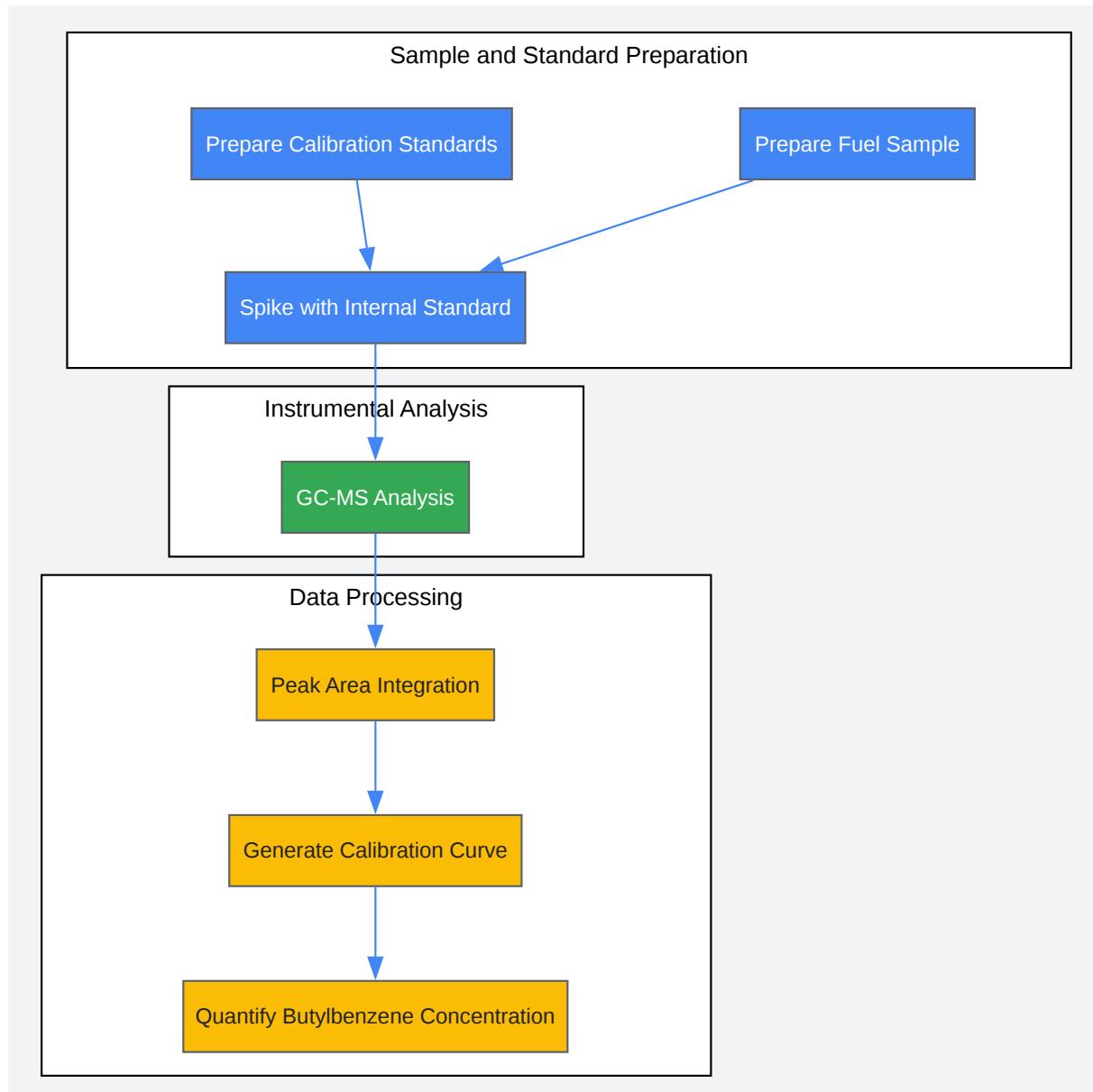
3. Experimental Procedure:

- Warm up the engine to a stable operating temperature using the base fuel.
- For each fuel blend, operate the engine at various speed and load conditions.
- At each operating point, record the engine performance data (power, fuel consumption) and emissions data.[19]
- Ensure that the engine is run for a sufficient duration with each blend to allow for stabilization.

4. Data Analysis:

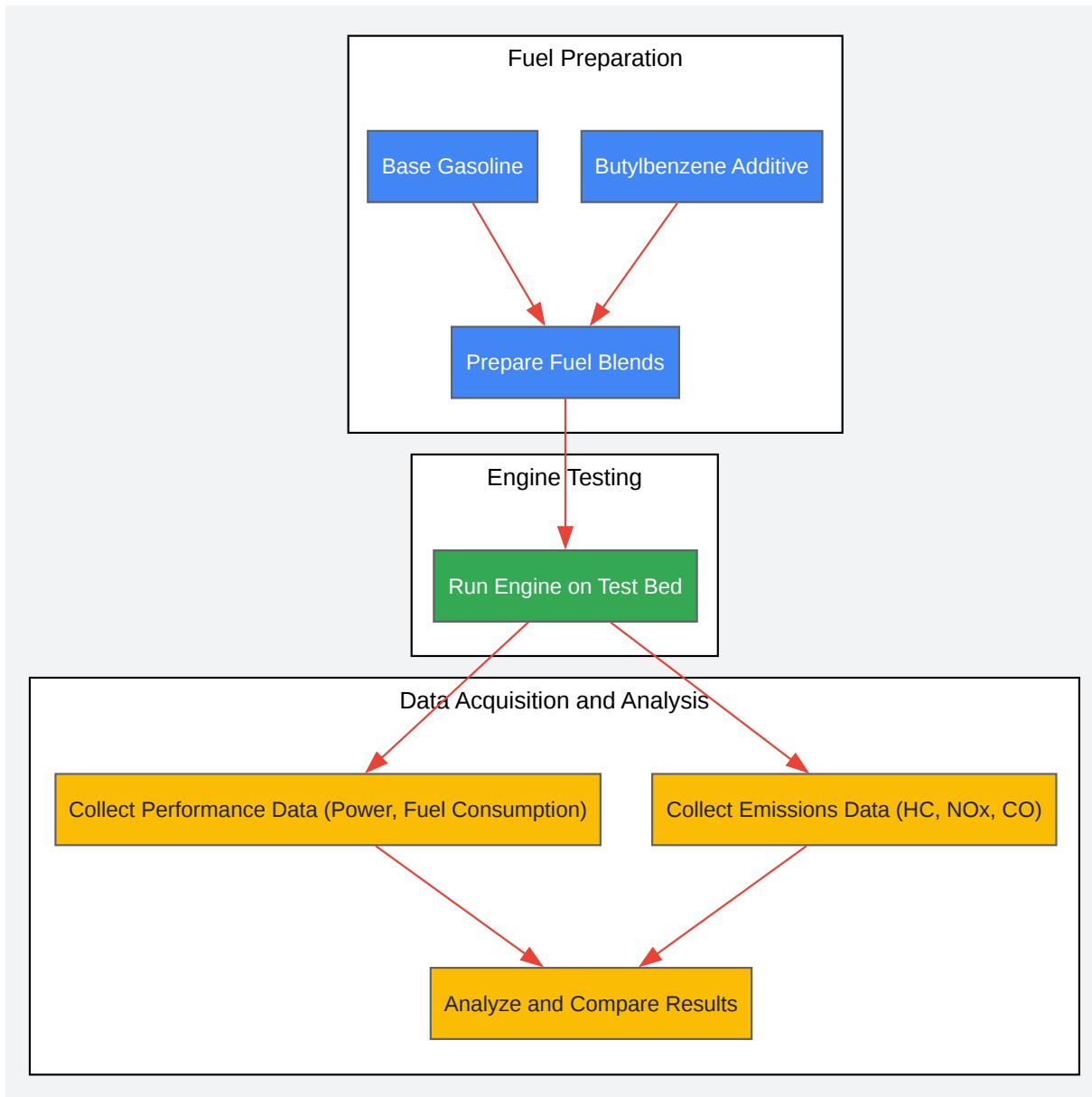
- Calculate the brake-specific fuel consumption (BSFC) for each test condition.
- Compare the engine power, torque, BSFC, and emissions of the **butylbenzene** blends to those of the base fuel.[20]
- Analyze the effects of **butylbenzene** concentration on engine performance and emissions.

Visualizations



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Caption: Workflow for quantitative analysis of **butylbenzene**.



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Caption: Workflow for evaluating the impact of **butylbenzene** on engine performance.

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